Methyl 4-hydroxybut-2-ynoate
Overview
Description
Methyl 4-hydroxybut-2-ynoate is an organic compound with the molecular formula C₅H₆O₃. It is a methyl ester derivative of 4-hydroxybut-2-ynoic acid. This compound is known for its unique structure, which includes both a hydroxyl group and an alkyne group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-hydroxybut-2-ynoate can be synthesized through various methods. One common synthetic route involves the reaction of propargyl alcohol with formaldehyde in the presence of a base to form 4-hydroxybut-2-ynoic acid, which is then esterified with methanol to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxybut-2-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the alkyne group.
Substitution: Reagents such as thionyl chloride can be used to substitute the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Methyl 4-oxobut-2-ynoate.
Reduction: Methyl 4-hydroxybut-2-ene or methyl 4-hydroxybutane.
Substitution: Methyl 4-chlorobut-2-ynoate.
Scientific Research Applications
Methyl 4-hydroxybut-2-ynoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Studies: It serves as a building block for the synthesis of potential pharmaceutical agents.
Biological Research: Its derivatives are studied for their biological activities and potential therapeutic uses.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-hydroxybut-2-ynoate involves its ability to participate in various chemical reactions due to the presence of both a hydroxyl group and an alkyne group. These functional groups allow it to interact with different molecular targets and pathways, facilitating its use in organic synthesis and pharmaceutical research.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybutanoate: Similar structure but lacks the alkyne group.
Methyl 4-hydroxy-2-butenoate: Contains an alkene group instead of an alkyne group.
Methyl 4-hydroxy-2-pentynoate: Similar structure with an additional carbon atom.
Uniqueness
Methyl 4-hydroxybut-2-ynoate is unique due to the presence of both a hydroxyl group and an alkyne group, which provides it with distinct reactivity and versatility in chemical reactions compared to its similar compounds.
Properties
IUPAC Name |
methyl 4-hydroxybut-2-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-8-5(7)3-2-4-6/h6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPLUFBJMSFMTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00315166 | |
Record name | methyl 4-hydroxybut-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00315166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31555-05-2 | |
Record name | 2-Butynoic acid, 4-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31555-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 292683 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031555052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 31555-05-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 4-hydroxybut-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00315166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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